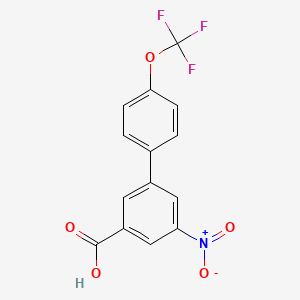

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-nitro-5-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO5/c15-14(16,17)23-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)18(21)22/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDVKJABWTHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691806 | |

| Record name | 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261782-84-6 | |

| Record name | 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Properties of 3,5-Disubstituted Benzoic Acid Biphenyl Derivatives: A Medicinal Chemistry Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When combined with a 3,5-disubstituted benzoic acid moiety, it gives rise to a class of derivatives with a remarkable spectrum of biological activities and tunable physicochemical properties. This technical guide provides an in-depth analysis of these derivatives, moving from foundational synthetic strategies to nuanced structure-activity relationships (SAR) and key therapeutic applications. We will explore the causality behind experimental design, detail self-validating protocols for synthesis and analysis, and ground all mechanistic claims in authoritative literature. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Strategic Importance of the Biphenyl Benzoic Acid Core

The biphenyl moiety, consisting of two connected phenyl rings, offers a unique combination of structural rigidity and conformational flexibility. This allows it to engage in specific, high-affinity interactions with biological targets through π-π stacking and hydrophobic interactions.[1] The introduction of a carboxylic acid group transforms this relatively non-reactive hydrocarbon into a versatile pharmacophore, enhancing polarity and providing a critical hydrogen bond donor/acceptor site for target engagement.[2]

The substitution pattern on the benzoic acid ring is paramount for modulating the molecule's biological effect. The 3,5-disubstitution pattern is of particular interest as it allows for the precise tuning of electronic properties, lipophilicity, and steric profile without the direct ortho-group interactions that can sometimes complicate SAR studies.[3] This strategic placement of substituents can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile, leading to derivatives with potent and selective activities, including anti-inflammatory, anticancer, and receptor-specific agonist effects.[4][5] This guide will dissect the properties of this scaffold to provide a clear framework for its application in modern drug discovery.

Synthetic Strategies: Constructing the Core Scaffold

The construction of 3,5-disubstituted benzoic acid biphenyl derivatives predominantly relies on modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for this purpose.[6]

The Suzuki-Miyaura Cross-Coupling: A Field-Proven Approach

The power of the Suzuki-Miyaura coupling lies in its ability to form a C-C bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[2][6] The choice of starting materials is logical and strategic: a substituted bromobenzoic acid derivative provides the core acid moiety, while a suitably functionalized phenylboronic acid introduces the second phenyl ring. This approach is highly modular, allowing for the synthesis of a diverse library of compounds by simply varying the two coupling partners.[2]

Below is a generalized workflow for this synthesis. The causality is clear: the palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination to forge the new biphenyl bond, while the base is essential for activating the boronic acid component for transmetalation.[6]

Caption: Generalized workflow for the synthesis of target derivatives via Suzuki-Miyaura coupling.

Physicochemical Properties & Structural Characterization

The biological fate and activity of a drug candidate are intrinsically linked to its physicochemical properties. For 3,5-disubstituted benzoic acid biphenyl derivatives, key parameters include lipophilicity (logP), electronic effects of the substituents, and overall molecular geometry. The substituents at the 3 and 5 positions can range from electron-donating groups like methoxy (-OCH₃) to electron-withdrawing groups like trifluoromethyl (-CF₃), which significantly alters the pKa of the carboxylic acid and the electron density of the ring system.[4][7]

Protocol: Structural Validation of a Synthesized Derivative

Trustworthiness in research is built on rigorous validation. Every newly synthesized compound must be subjected to a battery of analytical tests to confirm its identity and purity. This protocol is self-validating because the orthogonal nature of the techniques (e.g., mass spectrometry for mass, NMR for connectivity) provides a comprehensive and unambiguous structural confirmation.

-

Purification: The crude product from the synthesis is first purified, typically by column chromatography on silica gel, to isolate the target compound.[2]

-

Thin-Layer Chromatography (TLC): Purity is assessed by spotting the compound on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane). A single spot indicates a high degree of purity.

-

Melting Point Determination: A sharp melting point range is indicative of a pure crystalline compound. This is compared to literature values if available.[8]

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful technique for structural elucidation. It provides information on the number and connectivity of all hydrogen and carbon atoms in the molecule. The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.[9]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong, broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch.[2]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound by providing a precise mass-to-charge (m/z) ratio of the molecular ion, confirming the elemental composition.[2]

-

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which must match the calculated values for the proposed molecular formula.[2]

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing a lead compound into a viable drug candidate. For this class of molecules, the SAR can be dissected by considering the contributions of three key structural regions: the benzoic acid core, the substituents at the 3 and 5 positions, and the substitution pattern on the second phenyl ring.

The carboxylic acid is typically essential for activity, acting as a key interaction point with the biological target.[7] The substituents at the 3,5-positions are master regulators of the molecule's properties. For instance, in the development of β3 adrenergic receptor agonists, lipophilic substitutions were found to improve both potency and selectivity.[10] Conversely, for some anti-inflammatory agents, electron-donating groups may enhance activity.[4]

Caption: Key structural regions influencing the Structure-Activity Relationship (SAR).

Key Biological Activities and Therapeutic Applications

Biphenyl derivatives exhibit a wide array of biological activities.[6] The 3,5-disubstituted benzoic acid biphenyl subclass has shown particular promise in several therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases.[4] Several 3,5-disubstituted benzoic acid derivatives have been shown to possess potent anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. For example, certain compounds can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][11]

Caption: Simplified mechanism of anti-inflammatory action via inhibition of signaling pathways.

Anticancer Activity

The benzoic acid scaffold is found in many molecules with significant anticancer potential.[5][12][13] The antiproliferative activity of 3,5-disubstituted biphenyl derivatives has been evaluated against various human cancer cell lines, including breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer lines.[2][14] The presence and nature of substituents on the biphenyl ring are crucial for activity, with some studies showing that specific substitutions can lead to IC₅₀ values in the low micromolar range, sometimes superior to standard drugs like Tamoxifen.[2][14]

Table 1: Comparative Antiproliferative Activity of Representative Derivatives

| Compound ID | Substitution Pattern (R3) | Target Cell Line | IC₅₀ (µM)[2][14] |

|---|---|---|---|

| 3j | 4'-Benzyloxy | MCF-7 | 9.92 |

| 3j | 4'-Benzyloxy | MDA-MB-231 | 9.54 |

| 9 | (Specific 1,2,4-oxadiazole) | MCF-7 | 7.82 |

| 15 | (Specific 1,2,4-oxadiazole) | MCF-7 | 6.02 |

| Tamoxifen | (Standard Drug) | MCF-7 | 11.92 |

β3 Adrenergic Receptor Agonism

A novel and highly significant application for this class of compounds is in the treatment of overactive bladder (OAB). Specific biphenyl benzoic acid derivatives have been identified as potent and selective agonists of the human β3 adrenergic receptor (β3-AR).[10][15][16] Agonism of this receptor leads to relaxation of the bladder detrusor muscle. Research in this area has led to the discovery of candidates with an excellent balance of high potency, selectivity, and good oral bioavailability, demonstrating efficacy in preclinical models of OAB.[10][16]

Case Study: Experimental Protocols

Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (A Representative Analog)

This protocol is adapted from established literature and demonstrates the practical application of the Suzuki-Miyaura coupling.[2]

-

Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add phenylboronic acid (1.0 eq) and potassium carbonate (K₂CO₃) (1.0 eq).

-

Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Reaction: Heat the resulting mixture at 80-90 °C for 12-18 hours, monitoring the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the final product.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay provides a reliable method to screen compounds for their ability to inhibit inflammatory responses.[11]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent System according to the manufacturer's protocol. The absorbance is read at 540 nm.

-

Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Conclusion and Future Perspectives

The 3,5-disubstituted benzoic acid biphenyl scaffold represents a highly versatile and therapeutically relevant platform in drug discovery. The modularity of its synthesis, coupled with the profound impact of substitution patterns on its physicochemical and biological properties, provides fertile ground for the rational design of novel therapeutics. Current research has established its potential in treating inflammatory diseases, specific cancers, and overactive bladder.[2][10]

Future efforts should focus on exploring new substitution patterns to enhance potency and selectivity further, while also optimizing pharmacokinetic profiles to improve in vivo efficacy and safety. The application of in silico modeling and computational chemistry can accelerate the design-synthesis-test cycle, enabling more rapid identification of promising candidates.[3][14] As our understanding of disease biology deepens, this adaptable scaffold will undoubtedly be leveraged to develop next-generation therapies for a host of unmet medical needs.

References

-

Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Highly Potent and Selective Human β3 Adrenergic Receptor Agonists with Good Oral Bioavailability. Part II. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. PubMed. Available from: [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link]

-

Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. PubMed. Available from: [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. SCIRP. Available from: [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available from: [Link]

-

Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. PubMed. Available from: [Link]

-

Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Available from: [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available from: [Link]

-

Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Liquid Crystals and their Application. Available from: [Link]

-

Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. PubMed. Available from: [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available from: [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Available from: [Link]

- Methods for preparing biphenyl benzoic acid derivatives. Google Patents.

- Treatment of cancer using benzoic acid derivatives. Google Patents.

-

SYNTHESIS OF DIVERSE 3-AZIDO-5-(AZIDOMETHYL)BENZENE DERIVATIVES VIA FORMAL C–H AZIDATION AND FUNCTIONAL GROUP-SELECTIVE TRANSF. HETEROCYCLES. Available from: [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available from: [Link]

-

Synthesis and Evaluation of 3,5-Disubstituted-1,2,4-Oxadiazolyl Benzamides as Potential Anti-Breast Cancer Agents: In Vitro and In Silico Studies. PubMed. Available from: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available from: [Link]

-

Synthesis and Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available from: [Link]

-

Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. ResearchGate. Available from: [Link]

- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.

-

Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed. Available from: [Link]

-

Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PMC. Available from: [Link]

Sources

- 1. Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of 3,5-Disubstituted-1,2,4-Oxadiazolyl Benzamides as Potential Anti-Breast Cancer Agents: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethoxy Advantage: Engineering High-Performance Biphenyls in Drug Discovery & Materials Science

Executive Summary

The trifluoromethoxy group (

This technical guide focuses specifically on trifluoromethoxy-containing biphenyls . These scaffolds are privileged structures in two distinct high-value sectors:

-

Medicinal Chemistry: As metabolic blockers and bioavailability enhancers.[2][3]

-

Materials Science: As core mesogens for negative dielectric anisotropy liquid crystals.

Part 1: The Fluorine Effect – Physicochemical Rationale

To deploy

The Orthogonal Twist (Conformational Control)

Unlike the methoxy group (

-

Mechanism: The steric bulk of the fluorine atoms and the hyperconjugative interaction between the oxygen lone pair and the C-F antibonding orbital (

) force the -

Impact: This orthogonality creates a unique 3D shape, preventing "flat" stacking in protein pockets and improving selectivity.

Lipophilicity & Metabolic Shielding

The

| Substituent | Hansch | Hammett | Metabolic Stability |

| 0.00 | 0.00 | Low | |

| 0.56 | -0.17 | Low (Benzylic oxidation) | |

| -0.02 | -0.27 | Low (O-demethylation) | |

| 0.88 | 0.54 | High | |

| 1.04 | 0.35 | Very High |

Table 1: Comparative physicochemical metrics. Note the superior lipophilicity of

Logic Flow: From Structure to Function

Figure 1: The causal pathway from physicochemical properties to biological outcomes.[1]

Part 2: Synthetic Architectures

Synthesizing

The Challenge of Direct Trifluoromethoxylation

Directly installing

The Preferred Route: Modular Assembly (Suzuki-Miyaura)

For reproducible SAR libraries, the industry standard is the palladium-catalyzed cross-coupling of pre-functionalized building blocks. This method avoids the instability of

Experimental Protocol: Pd-Catalyzed Synthesis of 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile

Rationale: This protocol uses Pd(dppf)Cl2 for its large bite angle and stability, and Potassium Phosphate as a base to facilitate transmetallation without hydrolyzing sensitive groups.

Materials:

-

4-Bromobenzonitrile (1.0 equiv)[1]

-

4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)[1]

- (3 mol%)[1]

- (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.

-

Charging: Add 4-bromobenzonitrile (182 mg, 1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (247 mg, 1.2 mmol), and

(424 mg, 2.0 mmol). -

Catalyst Addition: Add the Pd catalyst (24 mg, 0.03 mmol) last to minimize oxidation.

-

Solvation: Degas the solvent mixture (Dioxane/Water) via sparging with Argon for 15 minutes, then transfer 5 mL to the reaction vessel via syringe.

-

Reaction: Seal the tube and heat to 80°C for 12 hours. (Monitor via TLC/LCMS; look for disappearance of the bromide).

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine (2 x 10 mL). Dry over

and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

-

Success Indicator:

NMR should show a singlet around -58.0 ppm . If multiple peaks appear, check for protodeboronation of the boronic acid (a common side reaction if the base is too strong or temp is too high).

Part 3: Applications in High-Value Sectors

Medicinal Chemistry: The Bioisostere Strategy

The

-

Metabolic Blocking: In the drug Riluzole (ALS treatment), the

group prevents ring oxidation. In biphenyl candidates, placing -

CNS Penetration: The high lipophilicity assists in crossing the Blood-Brain Barrier (BBB).

Materials Science: Liquid Crystals (LC)

Biphenyls are the "mesogenic core" of many liquid crystals.

-

Dielectric Anisotropy (

): For Vertical Alignment (VA) displays, materials with negative -

The Role of

: When placed laterally or terminally on a biphenyl, the strong electronegativity of fluorine pulls electron density perpendicular to the long molecular axis. This creates/enhances negative dielectric anisotropy, essential for modern high-speed displays.

Decision Framework: When to use Biphenyls

Figure 2: Strategic decision tree for incorporating trifluoromethoxy biphenyls.

References

-

Physicochemical Properties & Drug Design

-

Synthetic Methodology (Suzuki Coupling)

-

Liquid Crystal Applications

-

Advanced Radical Synthesis

-

General Properties

Sources

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid, a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support your research and development endeavors.

Core Molecular Attributes

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a nitro group and a 4-trifluoromethoxyphenyl group at the 3 and 5 positions, respectively.

Molecular Formula and Weight

Based on its chemical name, the molecular formula can be determined by summing the atoms of its constituent parts: a benzene ring (C₆), a carboxylic acid group (COOH), a nitro group (NO₂), and a trifluoromethoxyphenyl group (OC₆H₄CF₃), with adjustments for the linkages between these moieties. The resulting molecular formula is C₁₄H₈F₃NO₅ .

The molecular weight is calculated from the molecular formula as follows: (14 x 12.011) + (8 x 1.008) + (3 x 18.998) + (1 x 14.007) + (5 x 15.999) = 343.22 g/mol .

Table 1: Core Chemical Identifiers

| Property | Value |

| CAS Number | 1261782-84-6[1] |

| Molecular Formula | C₁₄H₈F₃NO₅ |

| Molecular Weight | 343.22 g/mol |

Synthesis and Mechanistic Considerations

The synthesis of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid typically involves a multi-step process, culminating in a regioselective nitration reaction. The choice of synthetic strategy is critical for achieving a high yield of the desired isomer.

Proposed Synthetic Pathway

A logical synthetic approach would involve the Suzuki-Miyaura coupling of 3-bromo-5-nitrobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid, or alternatively, the nitration of a 3-(4-trifluoromethoxyphenyl)benzoic acid precursor. The latter is often preferred for its atom economy and the availability of starting materials.

The nitration of a 3-(4-trifluoromethoxyphenyl)benzoic acid intermediate would proceed via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). The trifluoromethoxy group (-OCF₃) is a deactivating but ortho-, para-directing group, while the benzoic acid moiety is a meta-directing group. Therefore, the nitration of 3-(4-trifluoromethoxyphenyl)benzoic acid is expected to yield the 5-nitro isomer as a major product.

Caption: Proposed reaction mechanism for the nitration of 3-(4-trifluoromethoxyphenyl)benzoic acid.

Experimental Protocol: Nitration

This protocol outlines a general procedure for the nitration of an aromatic precursor.

Materials:

-

3-(4-trifluoromethoxyphenyl)benzoic acid

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 3-(4-trifluoromethoxyphenyl)benzoic acid with stirring.

-

Once the precursor is fully dissolved, add concentrated nitric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at low temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Physicochemical Properties and Spectroscopic Analysis

The physicochemical properties of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid are influenced by its constituent functional groups. The presence of the trifluoromethoxy and nitro groups increases the molecule's lipophilicity and electron-withdrawing character, which can be advantageous in drug design for enhancing membrane permeability and metabolic stability.[2]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Melting Point | >150 °C | Aromatic carboxylic acids with nitro groups tend to have high melting points due to strong intermolecular interactions. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in nonpolar solvents, and poorly soluble in water. | The carboxylic acid group provides some polarity, but the large aromatic structure dominates. |

| pKa | ~3.0 - 4.0 | The electron-withdrawing nitro and trifluoromethoxy groups increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Spectroscopic Signatures

While experimental spectra for this specific compound are not widely available, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: Aromatic protons will appear as complex multiplets in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will appear around δ 165-175 ppm. Aromatic carbons will be in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly downfield. The trifluoromethoxy carbon will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.

-

IR Spectroscopy: Characteristic peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹, respectively).

Analytical and Purification Protocols

Ensuring the purity of synthesized 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is recommended.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Procedure:

-

Prepare a stock solution of the sample in the mobile phase (approximately 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject 10 µL of the sample and run the gradient method.

-

Purity is determined by the area percentage of the main peak relative to the total peak area.

Purification: Recrystallization

For purification on a larger scale, recrystallization is an effective method.

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility (e.g., ethanol, ethyl acetate).

-

If impurities are present, hot filter the solution.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Caption: General workflow for the purification of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid by recrystallization.

Applications in Drug Discovery and Materials Science

Benzoic acid derivatives are a cornerstone of medicinal chemistry, with many exhibiting a wide range of biological activities.[3] The unique combination of functional groups in 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid makes it an attractive scaffold for the development of novel therapeutic agents and advanced materials.

-

Anticancer Research: The nitroaromatic and benzoic acid moieties are found in numerous compounds with demonstrated anticancer properties.[3] This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors or other targeted therapies.

-

Antibacterial Agents: The trifluoromethoxy group can enhance the antibacterial activity of a compound.[4] This makes 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid a promising starting material for the development of new antibiotics.

-

Materials Science: The electron-deficient nature of the aromatic system makes this compound a candidate for applications in organic electronics, such as in the synthesis of n-type organic semiconductors.

Conclusion

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a valuable and versatile chemical building block. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The presence of multiple functional groups offers numerous avenues for further chemical modification, making it a highly attractive intermediate for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers and developers to understand and utilize this compound in their work.

References

-

PubChem. 3-Fluoro-5-nitrobenzoic acid. Available at: [Link]

-

PrepChem. Synthesis of A. 5-methylsulphamyl-3-nitro-4-phenoxy-benzoic acid. Available at: [Link]

-

PubChem. 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid. Available at: [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

-

University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Available at: [Link]

-

Wikipedia. 4-Nitrobenzoic acid. Available at: [Link]

- Google Patents. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

Organic Syntheses. p-NITROBENZOIC ACID. Available at: [Link]

-

NIST. Benzoic acid, 3,4,5-trimethoxy-. Available at: [Link]

-

Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Available at: [Link]

-

EPA. Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, 2-ethoxy-1-methyl-2-oxoethyl ester - Substance Details. Available at: [Link]

-

PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]

-

NIST. Benzoic acid, 3-nitro-. Available at: [Link]

-

EPA. [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid Properties. Available at: [Link]

Sources

- 1. 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]

- 2. Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ethyl ester (CAS 77207-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. mdpi.com [mdpi.com]

A Technical Guide to Pharmacophore Modeling of Nitro-Biphenyl Benzoic Acid Scaffolds

This guide provides an in-depth technical overview of pharmacophore modeling as applied to the nitro-biphenyl benzoic acid scaffold, a chemical framework of significant interest in contemporary drug discovery. We will explore the core principles, methodologies, and validation techniques essential for developing robust and predictive pharmacophore models. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the design and development of novel therapeutics.

Introduction: The Therapeutic Potential of Nitro-Biphenyl Benzoic Acid Scaffolds

The biphenyl benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group can significantly modulate the electronic properties, and therefore the biological activity, of these molecules.[2] The nitro group, often considered both a pharmacophore and a potential toxicophore, can participate in crucial interactions with biological targets and is a feature of various antibacterial, antihypertensive, and antineoplastic agents.[2] Specifically, the nitro-biphenyl benzoic acid scaffold has been investigated for its potential in various therapeutic areas.[3][4]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional (3D) structure of a molecule into a simplified representation of its essential interaction features.[5] This approach is instrumental in virtual screening, lead optimization, and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6] By identifying the key chemical features responsible for a molecule's biological activity, we can rationally design novel compounds with improved potency and selectivity.[7][8]

This guide will delineate the systematic process for constructing and validating pharmacophore models for nitro-biphenyl benzoic acid derivatives, providing both theoretical grounding and practical, step-by-step workflows.

Pillar 1: Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the 3D arrangement of essential molecular features that are critical for a ligand's interaction with a specific biological target. These features typically include:

-

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

-

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

-

Aromatic Rings (AR): Planar, cyclic, and conjugated systems.

-

Hydrophobic (HY) regions: Nonpolar groups that favorably interact with nonpolar environments.

-

Positive and Negative Ionizable (PI/NI) features: Groups that are likely to be charged at physiological pH.

There are two primary approaches to generating pharmacophore models:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their activity.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target (e.g., a protein from X-ray crystallography or NMR) is available, this approach is used. The model is generated by analyzing the key interactions between the target and a bound ligand within the active site.[9]

Pillar 2: A Step-by-Step Technical Workflow

This section details the experimental protocols for developing a robust pharmacophore model for nitro-biphenyl benzoic acid scaffolds.

This approach is particularly useful in the early stages of drug discovery when a validated target structure may not be available.

Step 1: Dataset Curation and Preparation

-

Selection of Training and Test Sets: Compile a dataset of nitro-biphenyl benzoic acid derivatives with a wide range of biological activities. Divide this dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore models and a test set (the remaining 20-30%) to validate the predictive power of the generated models.[10]

-

Structural and Energetic Refinement: Generate 3D conformations for each molecule and perform energy minimization using a suitable force field (e.g., MMFF94).

Step 2: Pharmacophore Model Generation

-

Feature Identification: Identify the key pharmacophoric features present in the training set molecules. For nitro-biphenyl benzoic acid scaffolds, these would likely include aromatic rings, a hydrogen bond acceptor (from the carboxylic acid and nitro groups), and a hydrogen bond donor (from the carboxylic acid).[11]

-

Hypothesis Generation: Utilize software such as Discovery Studio (formerly CATALYST), LigandScout, or PHASE to generate multiple pharmacophore hypotheses that align the common features of the most active compounds.[12] The software will rank these hypotheses based on a scoring function that considers how well they map to the active molecules while excluding inactive ones.

Step 3: Pharmacophore Model Validation

-

Test Set Validation: The most critical validation step is to assess the model's ability to distinguish between active and inactive compounds in the external test set.[13] A good model should assign high fit scores to active molecules and low scores to inactive ones.

-

Fischer's Randomization Test (CatScramble): This statistical validation method involves scrambling the activity data of the training set and generating new pharmacophore hypotheses.[13] The original hypothesis is considered statistically significant if it is superior to the models generated from the randomized data.

-

Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. For a pharmacophore model, it plots the true positive rate (sensitivity) against the false positive rate (1-specificity). The Area Under the Curve (AUC) is a measure of the model's predictive accuracy.[14]

This method offers a more direct approach when the target structure is known.

Step 1: Target and Ligand Preparation

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

-

Ligand Preparation: If a co-crystallized ligand is present, ensure its structure is correctly represented, including bond orders and protonation states.

Step 2: Interaction Analysis and Pharmacophore Generation

-

Binding Site Analysis: Identify the key amino acid residues in the binding pocket that interact with the ligand.

-

Feature Extraction: Generate a pharmacophore model based on these interactions. For a nitro-biphenyl benzoic acid ligand, this could involve hydrogen bonds between the carboxylic acid and polar residues, pi-pi stacking of the biphenyl rings with aromatic residues, and interactions of the nitro group.[15]

Step 3: Model Refinement and Validation

-

Exclusion Volumes: Add exclusion volume spheres to the model to represent regions of the binding site occupied by the protein, preventing clashes in virtual screening.[9]

-

Validation: Validate the model by docking a set of known active and inactive compounds and assessing its ability to correctly rank them based on their interactions with the pharmacophoric features.

Pillar 3: Data Presentation and Visualization

Clear presentation of data is crucial for interpreting the results of pharmacophore modeling studies.

| Pharmacophore Hypothesis | Features | Training Set Correlation (R²) | Test Set Correlation (Q²) | Fischer's Test Significance |

| Hypo-1 | 2 HBA, 2 AR, 1 HY | 0.95 | 0.88 | 95% |

| Hypo-2 | 1 HBA, 1 HBD, 2 AR | 0.89 | 0.81 | 90% |

| Hypo-3 | 2 HBA, 1 AR, 1 HY | 0.85 | 0.75 | 85% |

| This is a hypothetical table for illustrative purposes. |

Diagram 1: General Pharmacophore Modeling Workflow

Caption: A generalized workflow for both ligand-based and structure-based pharmacophore modeling.

Diagram 2: Hypothetical Pharmacophore Model for a Nitro-Biphenyl Benzoic Acid Scaffold

Caption: A hypothetical 3D pharmacophore model illustrating key features and distances.

Conclusion

Pharmacophore modeling is a powerful and versatile computational tool that plays a critical role in modern drug discovery.[6] For the nitro-biphenyl benzoic acid scaffold, this methodology provides a rational framework for understanding structure-activity relationships and for the design of novel, potent, and selective therapeutic agents. The successful application of pharmacophore modeling, as outlined in this guide, relies on careful dataset preparation, rigorous model generation, and comprehensive validation. By integrating both ligand- and structure-based approaches, researchers can significantly accelerate the journey from initial hit identification to lead optimization.

References

- Vertex AI Search. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Vertex AI Search. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions.

- DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

- Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.

- Vertex AI Search. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.

- Vertex AI Search. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation.

- ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?.

- Vertex AI Search. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.

- PubMed. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II.

- ACS Publications. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I | Journal of Medicinal Chemistry.

- LookChem. (n.d.). Cas 18211-41-1,4'-NITRO[1,1'-BIPHENYL]-2-CARBOXYLIC ACID.

- Vertex AI Search. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids.

- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Arabian Journal of Chemistry. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identificatio.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. dovepress.com [dovepress.com]

- 6. nano-ntp.com [nano-ntp.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. arabjchem.org [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. iomcworld.com [iomcworld.com]

- 12. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. aast.edu [aast.edu]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

The Ascendant Scaffold: A Technical Guide to 5-Nitro-3-Arylbenzoic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is a perpetual endeavor. Among the myriad of candidates, 5-nitro-3-arylbenzoic acid derivatives have emerged as a promising class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of this scaffold, from its rational design and synthesis to its diverse biological applications and the critical structure-activity relationships that govern its efficacy. As senior application scientists, our goal is to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to innovate and adapt these methodologies for their specific drug discovery programs.

The 5-Nitro-3-Arylbenzoic Acid Core: A Strategic Design

The 5-nitro-3-arylbenzoic acid scaffold is a privileged structure in drug design, strategically combining three key pharmacophoric elements: a benzoic acid moiety, a biphenyl core, and a nitro group. Each component plays a distinct and often synergistic role in modulating the compound's physicochemical properties and biological activity.

-

The Benzoic Acid Moiety: The carboxylic acid group is a cornerstone of many successful drugs. Its ability to act as a hydrogen bond donor and acceptor facilitates critical interactions with the active sites of enzymes and receptors.[1] Furthermore, its ionizable nature is crucial for modulating aqueous solubility and pharmacokinetic profiles.

-

The Biphenyl Core: The 3-aryl substitution creates a biphenyl or biaryl-like structure, a common motif in a wide range of biologically active molecules.[2] This extended aromatic system can engage in π-π stacking and hydrophobic interactions within biological targets, contributing to binding affinity. The rotational flexibility of the biphenyl linkage allows the molecule to adopt various conformations, potentially enabling it to bind to different targets or adapt to the specific topology of a binding pocket.

-

The Nitro Group: The 5-nitro substituent is a powerful electron-withdrawing group that significantly influences the electronic character of the entire molecule.[1] This has several important consequences:

-

Increased Acidity: The nitro group increases the acidity of the carboxylic acid, which can enhance its interaction with basic residues in a protein's active site.[1]

-

Modulation of Reactivity: The nitro group can be chemically transformed, most notably through reduction to an amino group, providing a handle for further derivatization and the synthesis of compound libraries.[3]

-

Biological Activity: The nitro group itself is a known pharmacophore in various antimicrobial and anticancer agents.[4][5] It can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can be cytotoxic to cancer cells or microorganisms.[6]

-

This strategic combination of functional groups makes 5-nitro-3-arylbenzoic acid derivatives a compelling scaffold for the development of novel therapeutics.

Synthesis of the 5-Nitro-3-Arylbenzoic Acid Scaffold

The construction of the 5-nitro-3-arylbenzoic acid core can be approached through several synthetic strategies. A highly efficient and versatile method involves the use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form the key carbon-carbon bond between the two aromatic rings.[1][2]

The general synthetic workflow can be conceptualized as follows:

Figure 1: General workflow for the synthesis of 5-nitro-3-arylbenzoic acids.

Key Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms.[3] The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of a 5-Nitro-3-arylbenzoic Acid Derivative

This protocol describes a general procedure for the synthesis of a 5-nitro-3-arylbenzoic acid derivative via a Suzuki-Miyaura coupling reaction.

Materials:

-

3-Bromo-5-nitrobenzoic acid

-

Substituted arylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane and water)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-nitrobenzoic acid (1.0 equivalent) and the desired arylboronic acid (1.1-1.5 equivalents) in the chosen solvent system.

-

Degassing: Degas the solution by bubbling an inert gas through it for 15-30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Addition of Base and Catalyst: Add the base (2.0-3.0 equivalents) and the palladium(0) catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which is why the reaction is carried out under an inert atmosphere.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[7] The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Biological Activities and Therapeutic Potential

Derivatives of the 5-nitro-3-arylbenzoic acid scaffold have shown promise in a variety of therapeutic areas, most notably as anticancer and antimicrobial agents. The biological activity is often attributed to the unique combination of the biphenyl core, which can interact with various biological targets, and the nitro group, which can induce cellular stress.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of biphenyl carboxylic acid derivatives.[1][2] While specific data for 5-nitro-3-arylbenzoic acids is limited, the existing literature on related compounds provides a strong rationale for their investigation as anticancer agents.

For instance, a library of biphenyl carboxylic acids synthesized via Suzuki-Miyaura coupling showed significant in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1] One derivative, with a benzyloxy substituent, displayed IC50 values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231 cells.[2] Another study on hydroxylated biphenyl compounds reported IC50 values as low as 1.7 µM against melanoma cells.[8]

The presence of the nitro group at the 5-position is hypothesized to enhance the anticancer potential through several mechanisms:

-

Induction of Oxidative Stress: The nitro group can be enzymatically reduced within cancer cells to form a nitro anion radical, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[6] Elevated ROS levels can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptosis.

-

Inhibition of Key Signaling Pathways: Biphenyl structures are known to interact with various kinases and other signaling proteins involved in cancer cell proliferation and survival. The specific substitution pattern on the aryl ring can be tuned to achieve selectivity for particular targets.

Data Summary: Anticancer Activity of Related Biphenyl Carboxylic Acids

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Biphenyl Carboxylic Acids | MCF-7 | 10.14 | [1] |

| MDA-MB-231 | 10.78 | [1] | |

| Benzyloxy Biphenyl Carboxylic Acid | MCF-7 | 9.92 | [2] |

| MDA-MB-231 | 9.54 | [2] | |

| Hydroxylated Biphenyl Compound | Melanoma | 1.7 | [8] |

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[4][5] The nitro group is a key pharmacophore in drugs like metronidazole and nitrofurantoin. The mechanism of action often involves the intracellular reduction of the nitro group to cytotoxic metabolites that can damage microbial DNA and proteins.[9]

Derivatives of 2-chloro-5-nitrobenzoic acid have recently been explored as potential next-generation antibacterials.[10] One such derivative exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria. Another derivative showed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[10]

The 5-nitro-3-arylbenzoic acid scaffold is therefore a promising starting point for the development of new antimicrobial agents. The aryl substituent at the 3-position provides an opportunity to modulate the lipophilicity and steric properties of the molecule, which can influence its ability to penetrate bacterial cell walls and interact with intracellular targets.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (5-nitro-3-arylbenzoic acid derivative)

-

Bacterial or fungal strain

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (microorganism in growth medium without the compound) and a negative control (growth medium only).

-

Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationships (SAR)

The biological activity of 5-nitro-3-arylbenzoic acid derivatives is highly dependent on the nature and position of the substituents on both aromatic rings. A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of these compounds.

Figure 2: Key structural elements influencing the biological activity of 5-nitro-3-arylbenzoic acids.

Key SAR Insights:

-

Substituents on the 3-Aryl Ring (R1): The nature of the substituents on the 3-aryl ring can have a profound impact on activity. Electron-donating groups may enhance potency in some cases by modulating the electronic properties of the biphenyl system.[1] Lipophilic groups can improve membrane permeability, which is particularly important for antimicrobial activity.

-

Substituents on the Benzoic Acid Ring (R2): While the core topic is 5-nitro-3-arylbenzoic acid, further substitution on this ring can be explored. For example, the introduction of a hydroxyl group could introduce antioxidant properties or provide an additional hydrogen bonding site.

-

The Position of the Nitro Group: While this guide focuses on the 5-nitro isomer, it is worth noting that the position of the nitro group can significantly affect biological activity. In some related compound series, meta-nitro substitution has been found to be more favorable for antibacterial activity than para-substitution.[11]

Future Directions and Conclusion

The 5-nitro-3-arylbenzoic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research in this area should focus on several key aspects:

-

Library Synthesis and Screening: The synthesis and screening of focused libraries of 5-nitro-3-arylbenzoic acid derivatives with diverse substituents on the 3-aryl ring are needed to fully elucidate the SAR and identify lead compounds for various therapeutic targets.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to identify their specific molecular targets and understand the pathways through which they exert their biological effects.

-

Optimization of Pharmacokinetic Properties: Lead compounds should be subjected to medicinal chemistry optimization to improve their ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy.

References

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]

-

Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). SpringerLink. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Synthesis of 3-methyl-5-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). PMC. [Link]

-

Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. (2025). PMC. [Link]

-

(PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. (2026). ResearchGate. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). Semantic Scholar. [Link]

-

Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). PMC. [Link]

-

Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2013). MDPI. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

Sources

- 1. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid via Suzuki-Miyaura Coupling

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid . This scaffold combines a biaryl core with strong electron-withdrawing groups (nitro and trifluoromethoxy), making it a critical intermediate for developing inhibitors in oncology and metabolic disease research.

Retrosynthetic Strategy

While direct Suzuki coupling on free carboxylic acids is feasible, it often suffers from catalyst poisoning and difficult purification. Therefore, this protocol utilizes a Methyl Ester Protection Strategy .

-

Protection: Conversion of 3-bromo-5-nitrobenzoic acid to its methyl ester to enhance solubility and compatibility with non-polar catalytic systems.

-

Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with 4-(trifluoromethoxy)phenylboronic acid.

-

Deprotection: Controlled hydrolysis to yield the high-purity free acid.

Reaction Scheme & Workflow

The following diagram illustrates the synthetic pathway and the logical flow of the experimental procedure.

Figure 1: Three-stage synthetic workflow from starting material to final acid.

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate

Rationale: Esterification prevents carboxylic acid interference with the Pd-catalyst and simplifies purification via silica chromatography.

Reagents:

-

3-Bromo-5-nitrobenzoic acid (1.0 eq)

-

Methanol (anhydrous, solvent)

-

Sulfuric acid (H₂SO₄, conc., catalytic)

Procedure:

-

Dissolve 3-bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol) in anhydrous Methanol (100 mL).

-

Slowly add concentrated H₂SO₄ (1.0 mL) dropwise.

-

Heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Cool to room temperature (RT). The ester may precipitate.[1]

-

Concentrate solvent to ~20 mL under reduced pressure.

-

Pour residue into ice-water (200 mL) and neutralize with saturated NaHCO₃.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: We utilize Pd(dppf)Cl₂ as the catalyst.[3] The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd(0) species and facilitating the coupling of electron-deficient aryl bromides.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[6] | Mass/Vol |

| Methyl 3-bromo-5-nitrobenzoate | 260.04 | 1.0 | 5.20 g (20 mmol) |

| 4-(Trifluoromethoxy)phenylboronic acid | 205.93 | 1.2 | 4.94 g |

| Pd(dppf)Cl₂[5] · CH₂Cl₂ | 816.64 | 0.03 | 490 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 8.29 g |

| 1,4-Dioxane | - | - | 80 mL |

| Water (Degassed) | - | - | 20 mL |

Detailed Procedure:

-

Degassing (Critical): In a 250 mL round-bottom flask, combine 1,4-Dioxane and Water. Sparge with Nitrogen (or Argon) for 30 minutes to remove dissolved oxygen. Note: Oxygen causes rapid catalyst decomposition (Pd black formation).

-

Assembly: Add the aryl bromide ester, boronic acid, and K₂CO₃ to the flask.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last.

-

Reaction: Fit with a reflux condenser, evacuate/backfill with N₂ three times, and heat to 90°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting bromide spot (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (Rf ~0.5).

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

-

Dilute filtrate with EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[7]

-

-

Purification: Recrystallize from hot Ethanol or perform flash chromatography (0-10% EtOAc in Hexanes) if high purity is required.

Step 3: Hydrolysis to Final Acid

Rationale: Lithium Hydroxide (LiOH) is used for mild hydrolysis to avoid affecting the trifluoromethoxy group or the nitro group.

Procedure:

-

Dissolve the coupled ester (from Step 2) in THF (40 mL) and Methanol (10 mL).

-

Add a solution of LiOH·H₂O (2.5 eq) in Water (10 mL).

-

Stir at RT for 4 hours. (Heat to 50°C if reaction is slow).

-

Acidification: Concentrate to remove THF/MeOH. Dilute residue with water (50 mL).

-

Acidify carefully with 1M HCl to pH 2–3. The product will precipitate as a solid.[1]

-

Filter, wash with water, and dry in a vacuum oven at 50°C.

Mechanistic Insight

The success of Step 2 relies on the catalytic cycle of Palladium. The electron-withdrawing nitro group on the aryl bromide facilitates the Oxidative Addition step, making this substrate highly reactive.

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. Ar = 3-nitro-5-methoxycarbonylphenyl; Ar' = 4-trifluoromethoxyphenyl.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / SM Remaining | Catalyst Deactivation (O₂) | Ensure rigorous degassing of solvents. Switch to fresh catalyst. |

| Protodeboronation | Boronic acid instability | Use a slight excess (1.5 eq) of boronic acid or switch to anhydrous conditions (using CsF/Dioxane). |

| Homocoupling (Ar-Ar) | Oxygen presence | Strictly exclude air. Lower catalyst loading.[8] |

| Black Precipitate | Pd precipitation | "Pd Black" indicates catalyst death. Add more ligand (e.g., PPh3) or lower temperature. |

References

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki Coupling Reaction Mechanism. Organic Chemistry Portal. [Link]

-

Synthesis of 5-methylsulphamyl-3-nitro-4-phenoxy-benzoic acid. PrepChem. (Reference for nitro-benzoic acid derivative handling). [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction Protocols. Thermo Fisher Scientific. [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. scribd.com [scribd.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Lab Reporter [fishersci.se]

Application Note: Optimized Strategies for Suzuki-Miyaura Coupling of 3-Bromo-5-Nitrobenzoic Acid

Strategic Overview

3-Bromo-5-nitrobenzoic acid is a high-value bifunctional scaffold in medicinal chemistry. It offers three distinct vectors for diversification: the carboxylic acid (amide formation), the nitro group (reduction to aniline), and the aryl bromide (cross-coupling).

However, the presence of a free carboxylic acid (

This guide presents two validated workflows:

-

Method A (Direct Coupling): A rapid, aqueous-phase protocol utilizing the solubility of the carboxylate salt. Best for small-scale library synthesis.

-

Method B (Protection-Deprotection): A robust, scalable route via methyl esterification. Best for multi-gram scale-up where purification by chromatography is required.

Decision Framework

The choice of method depends on the scale of reaction and the physicochemical properties of the boronic acid partner.

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on purification needs and scale.

Method A: Direct Coupling Protocol

Rationale: This method utilizes an inorganic base to deprotonate the carboxylic acid in situ, converting it into a water-soluble carboxylate. This prevents catalyst poisoning and allows the reaction to proceed in a biphasic system.

Reagents:

-

Substrate: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine 3-bromo-5-nitrobenzoic acid (1.0 equiv), the aryl boronic acid (1.2 equiv), and

(3.0 equiv). -

Solvent Addition: Add the 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to the bromide).

-

Note: The acid will dissolve as the base converts it to the sodium salt.

-

-

Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of catalyst death in this system.

-

Catalyst Addition: Add

(0.03 equiv) quickly under a stream of inert gas. Cap the vial immediately.-

Why this catalyst? The dppf ligand (ferrocene backbone) prevents palladium aggregation and is highly stable in aqueous conditions compared to

.

-

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS (sample preparation: take an aliquot, acidify with dilute HCl, extract into MeCN).

-

Workup (The "Acid Crash"):

-

Cool the mixture to room temperature.

-

Dilute with water (2x reaction volume).

-

Filter through Celite to remove Palladium black; wash the pad with water.

-

Acidification: Slowly add 1M HCl to the filtrate with stirring until pH

2-3. -

The product (3-aryl-5-nitrobenzoic acid) will precipitate as a solid.[1]

-

-

Isolation: Filter the solid, wash with cold water and hexanes. Dry under vacuum.

Method B: The Ester Protection Route

Rationale: For substrates where the boronic acid is acid-sensitive, or if the final product requires silica gel chromatography (which is difficult with free acids due to streaking), the ester route is superior.

Step 1: Methyl Ester Formation

-

Dissolve 3-bromo-5-nitrobenzoic acid in Methanol (0.5 M).

-

Add concentrated

(0.1 equiv) or Thionyl Chloride ( -

Reflux for 3 hours.

-

Concentrate, neutralize with sat.

, and extract with Ethyl Acetate. Yields are typically >95%.[2][3]

Step 2: Suzuki Coupling of the Ester

Reagents:

-

Methyl 3-bromo-5-nitrobenzoate (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(2 mol%) or -

Base:

(2.0 equiv)[3] -